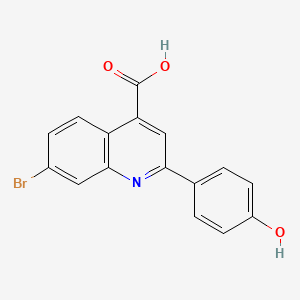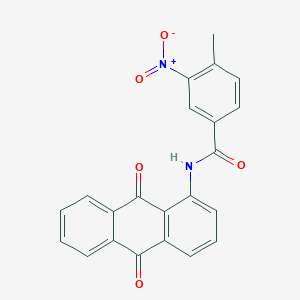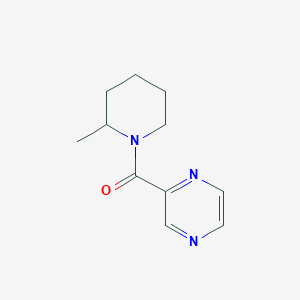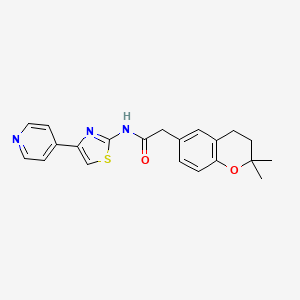
7-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-BROMO-2-(4-HYDROXYPHENYL)-4-QUINOLINECARBOXYLIC ACID is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of a bromine atom at the 7th position, a hydroxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-BROMO-2-(4-HYDROXYPHENYL)-4-QUINOLINECARBOXYLIC ACID typically involves the reaction of aniline derivatives with malonic acid equivalents. One common method is the reaction of anthranilic acid derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the quinoline ring structure.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: 7-BROMO-2-(4-HYDROXYPHENYL)-4-QUINOLINECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions may produce various substituted quinoline derivatives.
科学的研究の応用
化学: この化合物は、より複雑な分子の合成における構成要素として使用されます。 その独特の構造により、さまざまな化学的修飾が可能になり、有機合成における汎用性の高い中間体となります .
生物学と医学: 医薬品化学において、7-ブロモ-2-(4-ヒドロキシフェニル)キノリン-4-カルボン酸は、抗菌剤および抗癌剤としての可能性について研究されてきました。 生物学的標的に結合する能力により、薬物開発の有望な候補となっています .
作用機序
7-ブロモ-2-(4-ヒドロキシフェニル)キノリン-4-カルボン酸の作用機序には、特定の分子標的との相互作用が含まれます。例えば、抗菌用途では、細菌内の必須酵素の機能を阻害する可能性があります。 抗癌用途では、細胞周期に関与する特定のタンパク質を標的にすることで、細胞分裂プロセスを妨げる可能性があります .
類似化合物との比較
類似化合物:
2-(4-ヒドロキシフェニル)キノリン-4-カルボン酸: 臭素原子が欠如しており、反応性と生物学的活性に影響を与える可能性があります。
7-クロロ-2-(4-ヒドロキシフェニル)キノリン-4-カルボン酸: 臭素原子の代わりに塩素原子を持つ類似の構造であり、化学的および生物学的特性が異なる場合があります.
独自性: 7-ブロモ-2-(4-ヒドロキシフェニル)キノリン-4-カルボン酸に臭素原子が存在することで、他の類似化合物では不可能な特定の化学的修飾が可能になる、独自の反応性が得られます。 これは、さまざまな分野における研究開発に役立つ化合物となっています .
特性
分子式 |
C16H10BrNO3 |
|---|---|
分子量 |
344.16 g/mol |
IUPAC名 |
7-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10BrNO3/c17-10-3-6-12-13(16(20)21)8-14(18-15(12)7-10)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21) |
InChIキー |
ZYMOEIXJYSDDCW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10980600.png)

![N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B10980609.png)
![N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10980610.png)
![6-Tert-butyl-2-{[(3-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10980623.png)

methanone](/img/structure/B10980629.png)

![N-(3-cyanothiophen-2-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10980644.png)

![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide](/img/structure/B10980650.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10980651.png)
![N-(3-bromophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B10980662.png)

